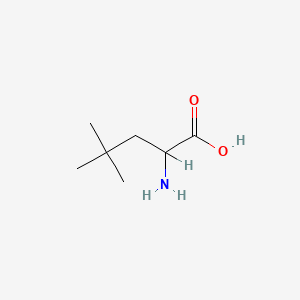

2-Amino-4,4-dimethylpentanoic acid

Description

Properties

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,4-dimethylpentanoic acid, commonly known as tert-Leucine, is a non-proteinogenic amino acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its bulky and sterically demanding tert-butyl group makes it a valuable chiral auxiliary and a key building block in the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and structured data presentation to support researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 106247-35-2 (racemic), 20859-02-3 (L-form) |

| Appearance | White crystalline powder |

| Melting Point | 272-274 °C (decomposes)[1] |

| Boiling Point | 236.0 ± 23.0 °C at 760 mmHg[1] |

| Density | 1.016 ± 0.06 g/cm³[1] |

| Solubility | Soluble in water and acetic acid; slightly soluble in ethanol.[2] |

| pKa | Not readily available |

| XLogP3 | 1.08[1] |

| Refractive Index | 1.465[1] |

| Storage Conditions | 2-8°C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The choice of method often depends on the desired stereochemistry (enantiopurity) and the scale of the synthesis.

Enzymatic Synthesis of L-2-Amino-4,4-dimethylpentanoic Acid

Enzymatic synthesis offers a highly stereoselective route to L-tert-Leucine, which is often preferred for pharmaceutical applications. The most common approach involves the reductive amination of the corresponding α-keto acid, trimethylpyruvic acid, using enzymes such as leucine dehydrogenase (LeuDH) or branched-chain aminotransferase (BCAT).

This method utilizes a leucine dehydrogenase, often from a bacterial source like Bacillus cereus, in a whole-cell biotransformation system. To drive the reaction to completion, a cofactor regeneration system is typically employed, often using formate dehydrogenase (FDH) to regenerate NADH.

Experimental Protocol: L-tert-Leucine Production using Recombinant E. coli

1. Strain and Plasmid Construction:

-

The genes encoding for a thermostable Leucine Dehydrogenase (e.g., from Bacillus cereus) and Formate Dehydrogenase (e.g., from Candida boidinii) are cloned into a suitable expression vector (e.g., pET-28a(+)) to create a co-expression plasmid.

-

The resulting plasmid is transformed into a suitable E. coli expression host, such as E. coli BL21(DE3).

2. Cultivation and Induction:

-

A single colony of the recombinant E. coli is used to inoculate 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking at 200 rpm.

-

The overnight culture is then used to inoculate 1 L of fresh LB medium with the same antibiotic.

-

The culture is grown at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

-

The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20°C) to enhance soluble protein expression.

3. Whole-Cell Biocatalyst Preparation:

-

The cells are harvested by centrifugation at 5000 x g for 10 minutes at 4°C.

-

The cell pellet is washed twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

The washed cells can be used directly as a whole-cell biocatalyst or lyophilized for storage.

4. Bioconversion Reaction:

-

The reaction mixture is prepared in a suitable reaction vessel and may contain:

-

Trimethylpyruvic acid (substrate): 100 mM

-

Ammonium formate (amine source and for cofactor regeneration): 1 M

-

NAD⁺ (cofactor): 1 mM

-

Recombinant E. coli whole cells (biocatalyst): 50 g/L (wet cell weight)

-

Buffer: 100 mM phosphate buffer, pH 8.0

-

-

The reaction is carried out at 30-37°C with gentle agitation for 24-48 hours. The pH should be monitored and adjusted as needed with NH₄OH.

5. Product Purification:

-

After the reaction, the cells are removed by centrifugation or filtration.

-

The supernatant is acidified to pH 2-3 with HCl to precipitate the product.

-

The precipitated L-tert-Leucine is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a water/ethanol mixture.

6. Characterization:

-

The purity and identity of the synthesized L-tert-Leucine can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the enzymatic synthesis of L-tert-Leucine.

An alternative enzymatic route utilizes a branched-chain aminotransferase. This enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to trimethylpyruvic acid. A coupled enzyme system is often necessary to remove the by-product α-ketoglutarate, which can inhibit the BCAT enzyme.[3][4]

Caption: Coupled enzyme system for BCAT-mediated synthesis.

Chemical Synthesis

Chemical synthesis methods are also widely used, particularly for producing the racemic mixture or for specific derivatization. Classical methods like the Strecker and Bucherer-Bergs syntheses are common.

The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde or ketone. For tert-Leucine, the starting material is pivalaldehyde (2,2-dimethylpropanal). The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[5]

Experimental Protocol: Strecker Synthesis of this compound

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Pivalaldehyde (1.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The resulting α-aminonitrile may separate as an oily layer or can be extracted with a suitable organic solvent (e.g., diethyl ether).

Step 2: Hydrolysis of the α-Aminonitrile

-

The crude α-aminonitrile is carefully added to a solution of concentrated hydrochloric acid (excess).

-

The mixture is heated to reflux for 6-12 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The resulting solid residue is dissolved in a minimum amount of hot water and the pH is adjusted to the isoelectric point of tert-Leucine (around 6.0) with a base (e.g., ammonium hydroxide).

-

The precipitated racemic this compound is collected by filtration, washed with cold water and ethanol, and dried.

Caption: General scheme of the Strecker synthesis for tert-Leucine.

The Bucherer-Bergs reaction provides an alternative route starting from a ketone, in this case, pinacolone (3,3-dimethyl-2-butanone). This multi-component reaction with potassium cyanide and ammonium carbonate yields a hydantoin intermediate, which is then hydrolyzed to the amino acid.[2][6]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

Step 1: Synthesis of 5,5-Dimethyl-4-tert-butylhydantoin

-

In a pressure vessel, pinacolone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are mixed in a solvent of ethanol and water (1:1).

-

The vessel is sealed and heated to 60-80°C for 12-24 hours.

-

After cooling, the reaction mixture is acidified with HCl, and the precipitated hydantoin is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of the Hydantoin

-

The hydantoin intermediate is suspended in a solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 20% HCl).

-

The mixture is heated to reflux for 24-48 hours.

-

After cooling, the solution is neutralized to the isoelectric point of tert-Leucine (pH ~6.0) with an acid or base.

-

The precipitated racemic this compound is collected by filtration, washed, and dried.

Biological Context and Applications

While this compound is not a proteinogenic amino acid, its unique structural features have led to its widespread use in drug development and biomedical research.

Role in Drug Design and Development

The primary application of tert-Leucine is as a chiral building block in the synthesis of pharmaceuticals. Its bulky tert-butyl group can impart specific conformational constraints on molecules, which can be crucial for their biological activity. It is used in the synthesis of various therapeutic agents, including protease inhibitors and other enzyme modulators. The incorporation of tert-Leucine into peptide-based drugs can also enhance their metabolic stability by hindering enzymatic degradation.

Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure L- or D-tert-Leucine is frequently used as a chiral auxiliary to control the stereochemistry of chemical reactions. By temporarily attaching the tert-Leucine moiety to a substrate, its steric bulk directs the approach of reagents, leading to the formation of a desired stereoisomer of the product.

Biological Activity of Derivatives

While direct biological signaling pathways involving this compound are not well-documented, numerous derivatives have shown significant biological activity. For instance, certain synthetic cannabinoid receptor agonists incorporate a tert-leucinamide moiety, where the bulky side chain plays a role in receptor binding and activity.[7]

As a branched-chain amino acid (BCAA), its structural relative, L-leucine, is known to play a crucial role in cellular metabolism, particularly in the activation of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[8][9][10][11][12] However, it is important to note that the direct effects of tert-Leucine on these pathways have not been extensively studied.

Conclusion

This compound is a valuable and versatile molecule for chemical and pharmaceutical research. The availability of both efficient enzymatic and robust chemical synthetic routes allows for access to both racemic and enantiomerically pure forms of this amino acid. Its unique steric properties make it an indispensable tool for asymmetric synthesis and a key component in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis and properties of tert-Leucine, offering detailed protocols and structured data to aid researchers in its practical application. Further research into the direct biological effects of this non-proteinogenic amino acid may unveil new therapeutic opportunities.

References

- 1. 57224-50-7 | MFCD00066079 | (S)-2-Amino-4,4-dimethylpentanoic acid [aaronchem.com]

- 2. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 3. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein - Wikipedia [en.wikipedia.org]

- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-L-leucine: Structure, Chemical Data, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine is a synthetic amino acid derivative of the essential branched-chain amino acid, L-leucine. As a structural analog, it holds significant interest for researchers in various fields, including medicinal chemistry, biochemistry, and drug development. Its potential to modulate biological pathways, such as the mTOR signaling cascade, which is crucial for muscle protein synthesis and cell growth, makes it a valuable tool for scientific investigation. This technical guide provides a comprehensive overview of the structure, chemical properties, and potential biological relevance of 4-Methyl-L-leucine, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure and Data

The structural integrity and physicochemical properties of 4-Methyl-L-leucine are fundamental to its function and application in research.

Chemical Structure:

physical and chemical properties of 2-Amino-4,4-dimethylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, is a valuable building block in synthetic organic chemistry and drug discovery. Its sterically hindered side chain imparts unique conformational constraints on peptides and small molecules, making it an attractive component for the design of enzyme inhibitors and other therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the closely related and often commercially used enantiomer, L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid), is also included for comparison where specific data for the target compound is limited.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 145.20 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [4][5] |

| CAS Number | 106247-35-2 (DL form), 57224-50-7 ((S)-form) | [1][4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 272-274 °C (decomposes) | [2] |

| Boiling Point | 236.0 ± 23.0 °C at 760 Torr | [2] |

| Density | 1.016 ± 0.06 g/cm³ | [2] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol. | [4] |

| pKa | Data not available. Estimated to be similar to other amino acids (pKa₁ ≈ 2-3 for the carboxylic acid, pKa₂ ≈ 9-10 for the amino group). | |

| LogP | 1.08 | [2] |

Experimental Protocols

Synthesis of L-tert-leucine via Enzymatic Reductive Amination

This protocol describes a highly efficient and enantioselective method for the synthesis of L-tert-leucine, a close structural analog of this compound.[6][7][8]

Workflow for Enzymatic Synthesis of L-tert-leucine

Caption: Enzymatic synthesis of L-tert-leucine from trimethylpyruvate.

Materials:

-

Trimethylpyruvate (TMP)

-

Ammonium chloride (NH₄Cl)

-

Glucose

-

Recombinant E. coli whole cells co-expressing L-leucine dehydrogenase (LeuDH) and glucose dehydrogenase (GDH)

-

50% (v/v) Ammonia solution (NH₃·H₂O)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a temperature-controlled reactor, prepare a reaction mixture containing TMP, NH₄Cl, and glucose in water.

-

Add the recombinant E. coli whole-cell biocatalyst to the reaction mixture.

-

Maintain the pH of the reaction at 8.5 by the automated addition of 50% (v/v) ammonia solution or NaOH solution.

-

Allow the reaction to proceed until completion, monitoring the conversion of TMP.

-

Terminate the reaction by heating the mixture to 60°C.

-

Separate the biocatalyst from the reaction mixture by centrifugation.

-

Adjust the pH of the supernatant to 5.9.

-

Concentrate the solution using a rotary evaporator.

-

Induce crystallization by slowly cooling the concentrated solution to 25°C and then to 4°C.

-

Collect the L-tert-leucine crystals by filtration.

Purification by Recrystallization

Purification of the synthesized amino acid can be achieved by recrystallization.

Workflow for Purification by Recrystallization

Caption: General workflow for the purification of amino acids via recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

Amino acids are typically analyzed by HPLC after derivatization to introduce a chromophore or fluorophore. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.

Workflow for HPLC Analysis of Amino Acids

Caption: General workflow for the HPLC analysis of amino acids.

General HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).

-

Detection: UV or fluorescence, depending on the derivatizing agent. For OPA/FMOC derivatives, fluorescence detection is typically used.[9]

-

Temperature: Controlled column temperature (e.g., 40 °C).[9]

Biological Activity and Applications

While this compound itself is not a proteinogenic amino acid, its derivatives, particularly L-tert-leucine, are of significant interest in drug development.[10][11] The bulky tert-butyl group provides steric hindrance that can enhance the metabolic stability and binding affinity of drug candidates.[5][7]

Key Applications:

-

Chiral Building Block: L-tert-leucine is widely used as a chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals.[5][7]

-

Antiviral and Anticancer Agents: It is a key component in the synthesis of several antiviral (e.g., HIV protease inhibitors) and anticancer drugs.[10][11]

Signaling Pathway Involvement: Currently, there is no direct evidence of this compound being involved in specific signaling pathways. However, as an amino acid analog, it may have the potential to interact with amino acid transporters or enzymes involved in amino acid metabolism. Further research is needed to explore its biological activities.

Conclusion

This compound is a synthetic amino acid with unique structural features that make it a valuable tool for medicinal chemists and drug developers. This guide has provided an overview of its known physical and chemical properties, along with established protocols for the synthesis and analysis of its closely related analog, L-tert-leucine. The continued exploration of this and similar non-proteinogenic amino acids is expected to contribute to the development of novel therapeutics with improved pharmacological profiles.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 7. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. nbinno.com [nbinno.com]

- 11. L-tert-Leucine Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]

A Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chiral Building Block in Modern Medicinal Chemistry

2-Amino-4,4-dimethylpentanoic acid, also known as tert-leucine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of pharmaceutical research and drug development. Its sterically demanding tert-butyl group imparts unique conformational constraints on peptides and small molecules, making it a valuable building block for the synthesis of novel therapeutics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its applications, and relevant experimental considerations for researchers.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound in its racemic form, as the (S)-enantiomer (L-tert-leucine), and as a hydrochloride salt. The selection of a suitable supplier is critical and should be based on factors such as purity, available grades, and the specific requirements of the intended application. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound | 106247-35-2 | C₇H₁₅NO₂ | 145.20 | Information not readily available | Racemic mixture |

| Biosynth | This compound hydrochloride | 57224-48-3 | C₇H₁₆ClNO₂ | 181.66 | High-quality reference standard | Hydrochloride salt of the racemic mixture[1] |

| BLDpharm | (S)-2-Amino-4,4-dimethylpentanoic acid | 57224-50-7 | C₇H₁₅NO₂ | 145.20 | ≥95% | (S)-enantiomer, also known as L-tert-leucine[2] |

| Aaronchem | (S)-2-Amino-4,4-dimethylpentanoic acid | 57224-50-7 | C₇H₁₅NO₂ | 145.20 | ≥97% | (S)-enantiomer[3] |

| Advanced ChemBlocks | (2S)-2-Amino-4,4-dimethyl-pentanoic acid | 57224-50-7 | C₇H₁₅NO₂ | 145.20 | ≥95% | (S)-enantiomer[4] |

| Echemi | This compound | 106247-35-2 | C₇H₁₅NO₂ | 145.20 | Industrial Grade | General supplier, specifications may vary |

Note: Purity and other specifications should always be confirmed by consulting the supplier's Certificate of Analysis (CoA) for a specific lot.

Key Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable component in the design of peptidomimetics and small molecule drugs. Its bulky tert-butyl side chain can influence the conformational preferences of peptides, often inducing extended or semi-extended structures.[5] This can lead to improved binding affinity, selectivity, and resistance to enzymatic degradation.

A prominent example of its application is in the synthesis of nirmatrelvir , the active component in the antiviral drug Paxlovid.[6] Nirmatrelvir is a 3C-like protease inhibitor used for the treatment of COVID-19.[6] The inclusion of the tert-leucine residue in its structure was a key modification to enhance its oral bioavailability and efficacy.[6]

Furthermore, derivatives of this compound have been utilized in the development of synthetic cannabinoid receptor agonists.[1] These compounds are designed to interact with the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes. The tert-leucinamide moiety has been shown to be a key structural feature for high affinity binding to these receptors.[1]

Experimental Protocols

While specific, detailed experimental protocols for "key experiments" are highly dependent on the research context, the following provides a generalized workflow for the incorporation of (S)-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence and subsequent biological evaluation, based on common practices in medicinal chemistry.

Peptide Synthesis Incorporating (S)-2-Amino-4,4-dimethylpentanoic Acid

Objective: To synthesize a target peptide containing a tert-leucine residue using solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected (S)-2-Amino-4,4-dimethylpentanoic acid using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed to completion.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the target peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

In Vitro Biological Evaluation: Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of a synthetic compound containing a tert-leucinamide moiety for the human cannabinoid receptors CB1 and CB2.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human CB1 or CB2 receptor.

-

Radioligand Binding Assay:

-

Incubate the cell membrane preparations with a known radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940) in the presence of increasing concentrations of the test compound.

-

Allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Generate competition binding curves by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Calculate the inhibitory constant (Ki) value for the test compound using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate a typical supplier selection workflow and a generalized peptide synthesis and evaluation workflow.

References

- 1. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 3. 57224-50-7 | MFCD00066079 | (S)-2-Amino-4,4-dimethylpentanoic acid [aaronchem.com]

- 4. (2S)-2-Amino-4,4-dimethyl-pentanoic acid 95% | CAS: 57224-50-7 | AChemBlock [achemblock.com]

- 5. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nirmatrelvir - Wikipedia [en.wikipedia.org]

A Methodological Guide to Characterizing the Biological Activity of Novel Amino Acid Analogs: A Case Study of 2-Amino-4,4-dimethylpentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Amino-4,4-dimethylpentanoic acid is a novel, non-proteinogenic amino acid analog. As of the current date, there is a notable absence of published literature detailing its specific biological activities, mechanisms of action, or associated signaling pathways. This technical guide, therefore, serves as a comprehensive methodological framework for the systematic evaluation of such a compound. It outlines a standard, multi-tiered screening cascade—from initial computational predictions to detailed in vitro assays—that would be employed to elucidate its biological function. The data presented herein is illustrative and intended to serve as a template for reporting the findings of such an investigation.

Introduction

The discovery and characterization of novel amino acid analogs are of significant interest in drug development. Their unique structural motifs can lead to enhanced specificity, improved pharmacokinetic properties, and novel mechanisms of action compared to endogenous amino acids. This compound, a structural analog of leucine, presents a unique scaffold with a bulky tert-butyl group that may confer specific interactions with biological targets. This document outlines a systematic workflow to characterize its potential biological activities, beginning with computational assessments and progressing through a cascade of in vitro assays.

Stage 1: In Silico Prediction and Profiling

The initial phase of characterization involves computational methods to predict the compound's potential biological targets and its drug-likeness. This cost-effective approach helps to prioritize and guide subsequent experimental work.[1][2]

Target Prediction

Ligand-based and structure-based virtual screening approaches would be used to identify potential protein targets. By comparing the structure of this compound to databases of known ligands, potential targets can be hypothesized.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is crucial for the early assessment of a compound's pharmacokinetic and toxicological properties.[3][4] Machine learning models can estimate a range of parameters, providing an early indication of the compound's potential as a drug candidate.[3]

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Method | Interpretation |

| Absorption | |||

| Human Intestinal Absorption | High | Machine Learning Model | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability | Moderate | Machine Learning Model | May cross cellular membranes. |

| Distribution | |||

| Plasma Protein Binding | Low | Machine Learning Model | High fraction of unbound, active drug. |

| Blood-Brain Barrier Permeation | Low | Machine Learning Model | Unlikely to have significant CNS effects. |

| Metabolism | |||

| CYP450 2D6 Inhibition | Unlikely | Machine Learning Model | Low risk of drug-drug interactions. |

| Excretion | |||

| Renal Clearance | High | Machine Learning Model | Likely cleared by the kidneys. |

| Toxicity | |||

| Ames Mutagenicity | Negative | Machine Learning Model | Unlikely to be mutagenic. |

| hERG Inhibition | Low Probability | Machine Learning Model | Low risk of cardiotoxicity. |

Logical Workflow for In Silico Analysis

The computational workflow begins with defining the chemical structure and progresses through target prediction and ADMET profiling to generate a comprehensive in silico assessment.

Caption: Workflow for the in silico evaluation of a novel compound.

Stage 2: In Vitro Screening Cascade

Based on the in silico predictions, a tiered in vitro screening cascade is designed to experimentally validate these findings and further characterize the biological activity. The cascade begins with broad cytotoxicity and proliferation assays, followed by more specific target-based assays.[5][6][7]

Initial Cytotoxicity and Proliferation Assays

The first step in any in vitro evaluation is to determine the compound's general effect on cell viability and proliferation. This helps to establish a concentration range for subsequent, more specific assays.

Table 2: Hypothetical Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Type | IC₅₀ (µM) after 48h |

| HEK293 | Normal Human Embryonic Kidney | > 1000 |

| HepG2 | Human Liver Cancer | > 1000 |

| SH-SY5Y | Human Neuroblastoma | > 1000 |

IC₅₀ > 1000 µM suggests a non-cytotoxic profile at the tested concentrations.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability through metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Target-Specific Assays for Amino Acid Analogs

Given its structure as an amino acid analog, key potential targets include amino acid transporters and receptors that are modulated by amino acids, such as NMDA and GABA receptors.

Amino Acid Transporter Interaction

Assays would be conducted to determine if the compound is a substrate or inhibitor of known amino acid transporters.

Table 3: Hypothetical Amino Acid Transporter Interaction Profile

| Transporter | Assay Type | Result (Kᵢ or Kₘ in µM) |

| LAT1 (SLC7A5) | Inhibition (Substrate: [³H]Leucine) | > 500 |

| ASCT2 (SLC1A5) | Inhibition (Substrate: [³H]Serine) | > 500 |

| asc-1 (SLC7A10) | Inhibition (Substrate: [³H]Glycine) | > 500 |

High Kᵢ/Kₘ values would suggest a lack of significant interaction with these transporters.

Experimental Protocol: Amino Acid Transporter Uptake Assay

This protocol outlines a method for assessing the inhibition of amino acid uptake.

-

Cell Culture: Use a cell line stably overexpressing the transporter of interest (e.g., MDCK-II cells).[8]

-

Assay Initiation: Seed cells in a 24-well plate. On the day of the assay, wash the cells with uptake buffer.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound or a known inhibitor for 10-15 minutes.

-

Substrate Addition: Add the radiolabeled substrate (e.g., [³H]Leucine for LAT1) to initiate the uptake.

-

Incubation: Incubate for a predetermined period (e.g., 5-10 minutes) at room temperature.

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.

-

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Neurological Receptor Modulation

Given that some amino acids and their analogs modulate neuronal receptors, binding assays for NMDA and GABA receptors are a logical step.

Table 4: Hypothetical Neurological Receptor Binding Affinity

| Receptor | Radioligand | Result (Kᵢ in µM) |

| NMDA | [³H]MK-801 | > 100 |

| GABA-A | [³H]Muscimol | > 100 |

High Kᵢ values would indicate a lack of direct binding to these receptor sites.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to assess affinity for the NMDA receptor ion channel site.[9]

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a known non-competitive antagonist for non-specific binding (e.g., 10 µM (+)-MK-801), and the radioligand [³H]MK-801.[9]

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[9]

Overall In Vitro Screening Workflow

The in vitro screening process is a sequential and iterative process designed to confirm or refute the in silico hypotheses and to uncover novel biological activities.

Caption: A typical in vitro screening cascade for a novel compound.

Hypothetical Signaling Pathway Involvement

Should initial screens indicate an interaction with a specific target, for instance, an enzyme involved in a metabolic pathway, further studies would be required to elucidate the mechanism. The following diagram illustrates a hypothetical scenario where the compound inhibits an enzyme in a generic signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway enzyme.

Conclusion

This technical guide presents a structured and comprehensive workflow for the characterization of the biological activity of a novel amino acid analog, this compound. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently and systematically investigate the compound's cytotoxic, pharmacokinetic, and target-specific properties. While no biological data for this specific compound is currently available, the outlined methodologies provide a robust framework for its future investigation and for the broader field of novel compound characterization in drug discovery.

References

- 1. jpharmsci.com [jpharmsci.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening cascade – REVIVE [revive.gardp.org]

- 8. bioivt.com [bioivt.com]

- 9. benchchem.com [benchchem.com]

2-Amino-4,4-dimethylpentanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid of significant interest in peptide synthesis and pharmaceutical development. This document details its chemical properties, synthesis methodologies, and known applications, presenting data in a structured format for ease of reference.

Core Compound Identification

This compound, also known as neopentylglycine or γ-methyl-L-leucine, is a synthetic amino acid characterized by a sterically demanding neopentyl side chain. This bulky group imparts unique conformational constraints when incorporated into peptides, influencing their structure, stability, and biological activity.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. It is important to distinguish between the racemic mixture and its specific enantiomers, which have distinct CAS Registry Numbers.

| Property | Value | Citations |

| Molecular Formula | C7H15NO2 | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number (Unspecified) | 106247-35-2 | |

| CAS Number ((S)-enantiomer) | 57224-50-7 | |

| Synonyms | Neopentylglycine, γ-Methyl-L-leucine |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired stereochemistry and scale of production.

Racemic Synthesis via the Strecker Reaction

A classic and robust method for synthesizing racemic α-amino acids is the Strecker synthesis. This two-step process begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the amino acid.

Step 1: Formation of 2-Amino-4,4-dimethylpentanenitrile 3,3-Dimethylbutanal (the aldehyde precursor) is reacted with ammonia (NH₃) and a cyanide source, such as potassium cyanide (KCN), in a suitable solvent. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion.

Step 2: Hydrolysis to this compound The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., using aqueous HCl). This converts the nitrile group into a carboxylic acid, yielding the final racemic amino acid product.

Enantioselective Synthesis of (S)-2-Amino-4,4-dimethylpentanoic Acid

For applications in pharmaceuticals and biologically active peptides, the enantiomerically pure (S)-form is typically required. An efficient method for its production is through biocatalytic reductive amination.

Methodology: Whole-Cell Catalyzed Reductive Amination This process utilizes a recombinant whole-cell catalyst, often E. coli, engineered to express two key enzymes: a leucine dehydrogenase and a formate dehydrogenase.

-

Reductive Amination: The starting material, 4,4-dimethyl-2-oxopentanoic acid (the α-keto acid analog), is converted to (S)-2-Amino-4,4-dimethylpentanoic acid by the leucine dehydrogenase. This reaction consumes a cofactor, NADH, which is oxidized to NAD+.

-

Cofactor Regeneration: The formate dehydrogenase simultaneously oxidizes a formate salt (e.g., sodium formate) to carbon dioxide. This reaction regenerates NADH from NAD+. The continuous recycling of the expensive NADH cofactor makes this process economically viable and highly efficient.

This biocatalytic method can achieve high conversions (>95%) and excellent enantioselectivity (>99% enantiomeric excess) at high substrate concentrations.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis protocols described above.

In-Depth Technical Guide: Solubility of 2-Amino-4,4-dimethylpentanoic Acid in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological applications. Due to the limited availability of direct solubility data for this specific compound, this guide utilizes its close structural analog, L-tert-leucine, as a proxy to provide valuable insights into its solubility characteristics across a range of common solvents. This document details experimental methodologies for solubility determination and presents the available quantitative data in a clear, comparative format.

Introduction to this compound

This compound, also known as neopentylglycine or tert-leucine, is a chiral amino acid characterized by a bulky tert-butyl group attached to the alpha-carbon. This unique structural feature imparts specific steric and hydrophobic properties that are of significant interest in the design of peptides, peptidomimetics, and other pharmacologically active molecules. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, formulation, and purification processes within drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, dissolution rate, and processability. The following table summarizes the available quantitative solubility data for L-tert-leucine, which serves as a reliable substitute for this compound, in various solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | 20 | 125.5 | 0.957 | [1] |

| 1 M HCl | - | Soluble | - | [1] |

| Ethanol | - | Slightly Soluble | - | |

| Ethanol | 25 | 0.0007 (mole fraction) | - | [2] |

| 2-Propanol | 25 | 0.0001 (mole fraction) | - | [2] |

| Acetone | 25 | 0.0001 (mole fraction) | - | [2] |

Note: The data for ethanol, 2-propanol, and acetone are for L-leucine and are provided as a comparative reference.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method . This method is followed by a quantitative analysis of the saturated solution, typically using gravimetric or spectrophotometric techniques.

Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then determined.

Detailed Methodology:

-

Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The use of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: The sealed container is placed in a constant temperature shaker or incubator. The mixture is agitated at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved solid particles. It is critical to pre-saturate the filter with the solution to avoid loss of the solute due to adsorption.

-

Analysis: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Workflow for Solubility Determination by the Shake-Flask Method

Caption: General workflow for determining the solubility of a solid compound using the shake-flask method.

Analytical Methods for Concentration Determination

Principle: This method involves the evaporation of the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.

Detailed Methodology:

-

Weighing: An empty, clean, and dry container (e.g., an evaporating dish or a beaker) is accurately weighed.

-

Sample Addition: A precise volume or mass of the clear, filtered saturated solution is transferred to the pre-weighed container. The container with the solution is then accurately weighed again.

-

Evaporation: The solvent is carefully evaporated from the solution using a suitable method, such as a heating mantle, oven, or rotary evaporator, at a temperature that does not cause decomposition of the solute.

-

Drying: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent until a constant weight is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, the container with the dry solid is weighed.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Logical Flow for Gravimetric Analysis of Solubility

Caption: Step-by-step process for determining solubility via the gravimetric method.

Principle: This technique relies on the absorption of ultraviolet or visible light by the solute. The concentration of the solute is determined by measuring the absorbance of the solution at a specific wavelength and using a calibration curve, in accordance with the Beer-Lambert law.

Detailed Methodology:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Preparation of Standard Solutions: A series of standard solutions with known concentrations of this compound are prepared by accurately diluting a stock solution.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the λmax. A calibration curve is then generated by plotting the absorbance values against the corresponding concentrations. The plot should be linear, and the equation of the line (y = mx + c) is determined.

-

Sample Measurement: The absorbance of the filtered saturated solution (appropriately diluted if necessary to fall within the linear range of the calibration curve) is measured at the λmax.

-

Concentration Calculation: The concentration of the solute in the saturated solution is calculated using the equation of the calibration curve.

Factors Influencing Solubility

The solubility of this compound, like other amino acids, is influenced by several factors:

-

Solvent Polarity: As a zwitterionic molecule, its solubility is generally higher in polar protic solvents like water and lower in nonpolar organic solvents. The bulky, nonpolar tert-butyl group, however, can increase its solubility in less polar environments compared to more hydrophilic amino acids.

-

Temperature: The solubility of most solid compounds, including amino acids, increases with temperature.

-

pH of the Solution: The solubility of amino acids is highly dependent on the pH of the aqueous solution. Solubility is typically at a minimum at the isoelectric point (pI) and increases as the pH moves away from the pI due to the formation of the more soluble cationic and anionic forms.

-

Presence of Salts: The solubility of amino acids can be affected by the presence of salts in the solution through "salting-in" or "salting-out" effects.

Conclusion

This technical guide has provided an overview of the solubility of this compound, utilizing data from its close analog, L-tert-leucine, due to the scarcity of direct experimental data. The detailed experimental protocols for the shake-flask method coupled with gravimetric and spectrophotometric analysis offer a robust framework for researchers to determine the solubility of this and other similar compounds. A thorough understanding of the solubility characteristics is essential for the successful application of this compound in various scientific and industrial endeavors, particularly in the field of drug development. Further experimental studies are warranted to establish a comprehensive solubility profile of this compound in a wider array of solvents and conditions.

References

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic α-amino acid commonly known as tert-Leucine. This document details its discovery and history, physicochemical properties, various methods of synthesis with experimental protocols, and its significant applications in the pharmaceutical industry. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, or tert-Leucine, is a chiral, non-natural amino acid characterized by a sterically demanding tert-butyl group side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in asymmetric synthesis and in the development of enzyme-resistant drug molecules. Its incorporation into peptide-based therapeutics can enhance metabolic stability and influence conformational rigidity, properties highly sought after in modern drug design.

Discovery and History

While a definitive singular "discovery" of this compound is not clearly documented in readily available literature, its synthesis and use as a chiral auxiliary have been described in scientific papers for several decades. A 1993 paper by Groth et al. details a method for its synthesis and references a prior three-step synthesis from pinacolone, indicating its use in the scientific community before this time[1].

Naturally, tert-Leucine has been identified as a constituent of bottromycin A, an antibiotic produced by the soil bacterium Streptomyces bottropensis. It is also found in antimicrobial peptides of certain marine sponges[2]. This suggests that while it is a "non-proteinogenic" amino acid in the context of the standard 20 amino acids, it is indeed a naturally occurring molecule.

Its prominence has significantly increased in recent years due to its incorporation into high-profile pharmaceutical agents, most notably the antiviral drug nirmatrelvir.

Physicochemical Properties

A summary of the key physicochemical properties of L-tert-Leucine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 20859-02-3 (L-enantiomer) | [3] |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.17 g/mol | [4] |

| Appearance | White or off-white powder | [3] |

| Melting Point | ≥300 °C (decomposes) | |

| Optical Activity ([α]20/D) | -9.5° (c = 3 in H2O) | |

| pKa1 (α-COOH) | ~2.3 | |

| pKa2 (α-NH3+) | ~9.6 |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

An asymmetric synthesis of tert-Leucine can be achieved using the bislactim ether method. This approach allows for the stereoselective introduction of the tert-butyl group.

Experimental Protocol:

-

Preparation of the Bislactim Ether: Start with the bislactim ether of cyclo(L-Val-Gly-).

-

Lithiation: Treat the bislactim ether with a strong base, such as n-butyllithium, to generate a nucleophilic glycine enolate equivalent.

-

Alkylation: React the lithiated intermediate with a tert-butyl halide (e.g., tert-butyl bromide) to introduce the characteristic side chain.

-

Hydrolysis: Acidic hydrolysis of the resulting substituted bislactim ether yields the desired L-tert-Leucine.

Bislactim Ether Synthesis Workflow

A common approach for the synthesis of racemic α-amino acids is the Strecker synthesis. The resulting racemic mixture can then be resolved to obtain the desired enantiomer.

Experimental Protocol:

-

Strecker Reaction: React pivalaldehyde with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

-

Hydrolysis: Hydrolyze the α-aminonitrile to yield racemic tert-Leucine.

-

Enzymatic Resolution: Employ an enzyme, such as an aminoacylase, that selectively acylates or deacylates one enantiomer, allowing for the separation of the L- and D-forms.

Enzymatic Synthesis

Enzymatic methods for the synthesis of L-tert-Leucine are attractive due to their high stereoselectivity and mild reaction conditions.

Leucine dehydrogenase can catalyze the asymmetric reductive amination of trimethylpyruvate to L-tert-Leucine.

Experimental Protocol:

-

Reaction Mixture: Prepare a buffered solution containing trimethylpyruvate, an ammonium source (e.g., ammonium chloride), and a cofactor (NADH).

-

Enzyme Addition: Add Leucine Dehydrogenase (LeuDH) to the reaction mixture. To regenerate the NADH cofactor, a coupled enzyme system, such as formate dehydrogenase (FDH) with formate, is often included.

-

Incubation: Incubate the reaction under controlled temperature and pH until the conversion is complete.

-

Purification: Purify the L-tert-Leucine from the reaction mixture.

Enzymatic Synthesis of L-tert-Leucine

Biological Significance and Applications

The primary biological significance of this compound lies in its application as a building block in drug development. Its bulky tert-butyl group provides steric hindrance that can prevent enzymatic degradation of peptide-based drugs, thereby increasing their in vivo half-life.

Role in Nirmatrelvir (Paxlovid)

A prominent example of its application is in the antiviral drug nirmatrelvir, a key component of the COVID-19 treatment Paxlovid. L-tert-Leucine is incorporated into the structure of nirmatrelvir, where it plays a crucial role in binding to the active site of the SARS-CoV-2 main protease (Mpro), inhibiting viral replication.

Chiral Auxiliary in Asymmetric Synthesis

Due to its rigid and bulky nature, enantiomerically pure tert-Leucine is widely used as a chiral auxiliary in asymmetric synthesis. It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved to yield the desired chiral product.

Other Pharmaceutical Applications

L-tert-Leucine and its derivatives are utilized in the synthesis of a variety of other pharmaceutical agents, including protease inhibitors for other viral diseases and oncology treatments[3].

Signaling Pathways

Currently, there is limited evidence to suggest that this compound directly participates in or modulates specific signaling pathways in the same manner as proteinogenic amino acids like leucine, which is a known activator of the mTORC1 pathway[5][6]. Its biological effects are primarily attributed to its structural role when incorporated into larger molecules.

Conclusion

This compound, or tert-Leucine, has evolved from a chemical curiosity to a critical component in modern pharmaceutical development. Its unique structural properties make it an invaluable tool for medicinal chemists seeking to enhance the stability and efficacy of therapeutic agents. The development of efficient and stereoselective synthetic methods, particularly enzymatic routes, has further solidified its importance. As the demand for more robust and targeted therapies continues to grow, the applications of this non-proteinogenic amino acid are expected to expand.

References

- 1. d-nb.info [d-nb.info]

- 2. tert-Leucine — Wikipédia [fr.wikipedia.org]

- 3. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid also known as neopentylglycine, is a valuable building block in modern peptide chemistry. Its bulky tert-butyl side chain can impart unique conformational constraints on peptides, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and modulate biological activity. However, this steric bulk also presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the desired peptide.

These application notes provide a comprehensive guide to effectively incorporate this compound into peptide sequences using both Fmoc/tBu and Boc/Bzl strategies. The protocols outlined below are designed to maximize coupling efficiency and minimize side reactions.

Challenges in Coupling this compound

The primary obstacle in utilizing this compound is the steric hindrance posed by its neopentyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient in overcoming this steric barrier.[1][2] Consequently, specialized strategies are required to achieve high-yield synthesis.

Recommended Coupling Strategies

To address the challenges of steric hindrance, several advanced coupling strategies have been developed. These include the use of more potent coupling reagents, optimization of reaction conditions, and advanced synthesis technologies.

Key Recommendations:

-

High-Potency Coupling Reagents: Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended. These reagents form highly reactive activated esters capable of overcoming the steric barrier.[1][2][3]

-

Double Coupling: A common and effective method to drive the reaction to completion is to perform the coupling step twice with a fresh solution of the activated amino acid.[2]

-

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes while improving efficiency.[4]

-

Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation on the resin.[2]

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes the expected performance of various coupling reagents based on studies with other sterically hindered amino acids.

| Coupling Reagent | Additive | Typical Coupling Time | Expected Coupling Efficiency | Risk of Racemization | Key Considerations |

| DIC | HOBt/Oxyma | 2-4 hours | Low to Moderate | Low | Generally insufficient for highly hindered residues. |

| HBTU | DIPEA | 30-60 min | High | Low | A reliable and widely used reagent. |

| HATU | DIPEA/Collidine | 20-45 min | Very High | Very Low | Considered one of the most effective reagents for difficult couplings. |

| PyBOP | DIPEA | 30-60 min | High | Low | Byproducts are non-carcinogenic. |

| COMU | DIPEA | 20-45 min | Very High | Very Low | High solubility and safety profile.[5] |

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc- and Boc-protected this compound into a peptide sequence via solid-phase peptide synthesis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-2-Amino-4,4-dimethylpentanoic acid. It is recommended to use a high-efficiency coupling reagent such as HATU.

Materials and Reagents:

-

Fmoc-L-2-Amino-4,4-dimethylpentanoic acid

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 2-Amino-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine or t-butylglycine), into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the significant steric hindrance posed by the t-butyl group, specialized protocols and optimized conditions are crucial for achieving high coupling efficiency and purity.

Introduction

This compound is a non-proteinogenic amino acid of interest in drug discovery and peptide chemistry. Its bulky neopentyl side chain can impart unique conformational constraints on peptides, potentially enhancing their proteolytic stability, receptor binding affinity, and bioavailability. However, the steric bulk of this residue presents a significant challenge during SPPS, often leading to incomplete coupling reactions and the formation of deletion sequences.[1] This document outlines recommended strategies, protocols, and comparative data to overcome these challenges.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in incorporating this compound is the steric hindrance at the α-carbon, which impedes the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid.[1] This can result in:

-

Low Coupling Yields: Incomplete reactions lead to a lower overall yield of the desired peptide.[1]

-

Formation of Deletion Sequences: Failure to couple the sterically hindered residue results in peptides lacking this amino acid.

-

Racemization: While less common with urethane-protected amino acids, harsh or prolonged coupling conditions can increase the risk of epimerization.[2]

-

Peptide Aggregation: The hydrophobicity of the neopentyl group can contribute to the aggregation of the growing peptide chain on the resin, further hindering reaction kinetics.[3]

To mitigate these issues, a combination of potent coupling reagents, optimized reaction conditions, and potentially microwave-assisted synthesis is recommended.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.[2][4] The following table summarizes the performance of common coupling reagents, with data extrapolated from studies on other sterically hindered amino acids like α-aminoisobutyric acid (Aib), which serves as a good proxy.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Key Considerations |

| HATU | Uronium/Aminium Salt | 1-4 hours | Very High | Highly effective due to the formation of a reactive OAt-ester. Often the reagent of choice for difficult couplings.[1] |

| HBTU | Uronium/Aminium Salt | 2-6 hours | High | A common and effective reagent, though generally less reactive than HATU for sterically demanding couplings.[1] |

| COMU | Uronium/Aminium Salt | 1-4 hours | Very High | High reactivity comparable to HATU, with the advantage of non-explosive byproducts.[2] |

| PyBOP | Phosphonium Salt | 2-6 hours | High | Efficient for hindered couplings and avoids the potential for guanidinylation side reactions seen with some uronium salts. |

| DIC/Oxyma | Carbodiimide/Additive | 4-12 hours | Moderate | A cost-effective option, but generally less efficient for highly hindered amino acids and may require double coupling.[5] |

Note: The data presented is a qualitative summary based on published literature for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific peptide sequence being synthesized.

The overall process of solid-phase peptide synthesis follows a cyclical procedure of deprotection, washing, coupling, and washing.

This protocol is recommended for achieving high coupling efficiency with the target amino acid.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[3]

-

Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF (2 x 10-minute treatments).[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[6]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.[1]

-

-

Monitoring the Coupling Reaction:

-

After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[7]

-

A negative Kaiser test (yellow beads) indicates a complete or near-complete reaction.

-

A positive Kaiser test (blue beads) indicates incomplete coupling, and a second coupling step is recommended.

-

-

Double Coupling (if necessary):

-

If the Kaiser test is positive, wash the resin with DMF (3 times) and repeat the amino acid activation and coupling step with fresh reagents.

-

-

Chain Elongation:

-

After successful coupling, wash the resin with DMF and proceed to the Fmoc deprotection step for the newly added amino acid to continue the synthesis of the peptide chain.

-

Microwave irradiation can significantly accelerate coupling and deprotection steps, particularly for sterically hindered residues.[8][9]

-

Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP and apply microwave irradiation (e.g., 30-60 seconds at 30-50W, ensuring the temperature does not exceed 75°C). Repeat once.

-

Washing: Wash the resin with NMP (4 times).

-

Coupling: Add the pre-activated Fmoc-2-Amino-4,4-dimethylpentanoic acid solution (as described in 4.2.2) to the resin and apply microwave irradiation (e.g., 5 minutes at 25-40W, maintaining a temperature below 75°C).[10]

Caution: Microwave parameters should be carefully optimized for the specific instrument and scale of the synthesis to avoid excessive heating, which can lead to side reactions.

Cleavage, Purification, and Analysis

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the final peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[3]

-

Agitate the mixture at room temperature for 2-4 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

The crude peptide should be purified and analyzed to determine its purity and confirm its identity.

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

-

Analysis:

-

Analytical RP-HPLC: Assess the purity of the purified peptide by injecting a small sample onto an analytical HPLC column and integrating the peak area.

-

Mass Spectrometry (MS): Confirm the molecular weight of the peptide using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Signaling Pathways and Logical Relationships

The incorporation of sterically hindered amino acids like this compound is a key step in the synthesis of peptide-based therapeutics. These peptides can be designed to interact with various biological targets, including signaling pathways involved in disease. The diagram below illustrates a generalized signaling pathway where a synthetic peptide could act as an inhibitor.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful optimization of coupling conditions. The use of potent coupling reagents, such as HATU, and extended reaction times or microwave assistance are key strategies to overcome the steric hindrance of this bulky amino acid. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to synthesize novel peptides with unique structural and functional properties.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]